![molecular formula C13H18F2N2 B1464591 {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1284987-01-4](/img/structure/B1464591.png)
{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine is a versatile chemical compound widely used in scientific research. This compound features a piperidine ring substituted with a methanamine group and a difluorophenylmethyl group, making it a valuable building block in the synthesis of various pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 3,4-difluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form {1-[(3,4-difluorophenyl)methyl]piperidine}.
Reductive Amination: The intermediate {1-[(3,4-difluorophenyl)methyl]piperidine} is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced or modified using various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound in the study of receptor-ligand interactions and enzyme inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets such as receptors or enzymes. The difluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl}methanamine
- {1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine
- {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}ethanamine
Uniqueness
Compared to its analogs, {1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine exhibits unique properties due to the presence of fluorine atoms, which can enhance metabolic stability and binding affinity. This makes it a valuable compound in drug design and development.
Conclusion
This compound is a significant compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological mechanisms.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGSDDQOJHLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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